molecular formula C22H28BrFO4 B12687729 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione CAS No. 61339-36-4

17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

Cat. No.: B12687729
CAS No.: 61339-36-4
M. Wt: 455.4 g/mol
InChI Key: LLWCKVNBDQSREZ-VBCPKWTRSA-N
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Description

Structural Analysis Table

Feature Position Substituent Configuration
Halogen substitution 9 Fluorine -
Halogen substitution 17 Bromine R
Hydroxyl groups 11, 21 -OH beta (11)
Methyl group 16 -CH3 alpha
Ketone groups 3, 20 =O -

The stereodescriptors (e.g., 8S, 9R) follow Cahn-Ingold-Prelog priorities, ensuring unambiguous spatial representation.

Alternative Nomenclature Systems in Pharmacological Literature

Pharmacological literature often employs simplified or truncated names for ease of reference. For this compound, common alternatives include:

  • 17-Bromo-9-fluoro-11β,21-dihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione : A hybrid name retaining Greek letters for stereochemistry.
  • BR-6243 : A code designation used in early-stage research to identify the compound without disclosing its structure.

Non-IUPAC conventions frequently omit stereochemical descriptors when context permits. For example, "16-methyl" may replace "16alpha-methyl" in informal contexts, assuming standard glucocorticoid substitution patterns.

Comparative Analysis of Registry Numbers and CAS Designations

The compound is uniquely identified by several registry numbers, with the CAS designation 61339-36-4 being the most widely recognized. Other identifiers include:

Registry System Identifier Notes
CAS 61339-36-4 Primary chemical identifier
PubChem CID Not assigned No dedicated entry as of 2025
EINECS Not listed Not classified under EC inventory

Properties

CAS No.

61339-36-4

Molecular Formula

C22H28BrFO4

Molecular Weight

455.4 g/mol

IUPAC Name

(8S,10S,11S,13S,14S,16R,17R)-17-bromo-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28BrFO4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)22(15,24)17(27)10-20(16,3)21(12,23)18(28)11-25/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22?/m1/s1

InChI Key

LLWCKVNBDQSREZ-VBCPKWTRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)Br)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)Br)C)O)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from basic steroidal precursors. The synthetic route typically includes halogenation, fluorination, and hydroxylation reactions under controlled conditions. Industrial production methods often involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Halogen and hydroxyl groups can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

The compound exhibits significant biological activity, primarily as a corticosteroid. Studies have explored its anti-inflammatory and immunosuppressive properties, making it potentially useful in treating various conditions. The presence of the fluorine atom enhances its potency and bioavailability compared to other corticosteroids. Research suggests that compounds with similar structures often exhibit varying degrees of glucocorticoid activity, influencing their therapeutic applications.

Potential Therapeutic Applications

17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione and similar compounds are valuable for developing new therapeutic agents. Due to their anti-inflammatory and immunosuppressive properties, they may be relevant in treating conditions such as inflammatory diseases and autoimmune disorders.

Interaction with Biological Targets

Interaction studies have shown that 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione can interact with various biological targets:

  • Glucocorticoid Receptors: It can bind to glucocorticoid receptors, modulating gene expression and influencing inflammatory responses.
  • Immune Cells: The compound can interact with immune cells, suppressing their activity and reducing inflammation.
  • Enzymes: It may inhibit certain enzymes involved in inflammatory pathways, further contributing to its therapeutic effects.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key analogues, focusing on substituents and biological implications:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features Reference
Target Compound 17-Br, 9-F, 16α-Me, 11β-OH, 21-OH C₂₄H₃₀BrFO₅ 521.4 Enhanced halogenation (Br) may increase lipophilicity and metabolic stability. Potential for reduced systemic absorption due to bulkier 17-Br .
Dexamethasone 9-F, 16α-Me, 11β-OH, 21-OH C₂₂H₂₉FO₅ 392.46 Lacks 17-Br. High GR binding affinity and anti-inflammatory potency. Systemic side effects (e.g., HPA axis suppression) noted .
Betamethasone 17-Valerate 9-F, 16β-Me, 17-valerate ester C₂₇H₃₇FO₆ 476.58 17-Valerate ester enhances topical absorption. 16β-Me configuration reduces mineralocorticoid activity .
FP16CMAc (Antedrug) 9-F, 16α-methoxycarbonyl, 21-acetate C₂₆H₃₃FO₈ 508.5 Designed as an "antedrug" with rapid systemic inactivation. 12.2x potency of hydrocortisone in topical anti-inflammatory assays; minimal systemic effects .
Beclometasone 9-Cl, 16β-Me, 11β-OH, 17,21-diacetate C₂₈H₃₇ClO₇ 521.0 9-Cl substitution reduces GR affinity compared to 9-F. Used in asthma/COPD for localized action .
Budesonide 16α,17α-acetal, 11β-OH, 21-OH C₂₅H₃₄O₆ 430.5 Acetal group at 16,17 enhances topical selectivity. Metabolized to 16α-hydroxyprednisolone, minimizing systemic exposure .

Key Differences and Therapeutic Implications

Halogenation at Position 9 and 17: The 9-fluoro substitution (shared with dexamethasone and betamethasone) enhances GR binding by stabilizing the 11β-OH group in the active conformation .

16α vs. 16β Methyl Configuration :

  • 16α-Methyl (target compound, dexamethasone) reduces mineralocorticoid receptor (MR) activity, minimizing fluid retention. In contrast, 16β-methyl (betamethasone valerate) optimizes topical potency .

Acetal/Ester Modifications :

  • 17-Valerate (betamethasone) and 21-acetate (FP16CMAc) esters enhance lipophilicity, improving skin penetration. These groups act as prodrugs, hydrolyzed to active forms in tissues .

Antedrug Design :

  • FP16CMAc’s 16α-methoxycarbonyl group facilitates rapid hydrolysis to inactive metabolites, reducing systemic exposure. The target compound’s 17-Br may offer similar metabolic advantages .

Receptor Binding and Pharmacokinetics

  • GR Binding Affinity : Dexamethasone (relative potency = 20.1 vs. hydrocortisone) exceeds the target compound due to optimized 9-F and 16α-Me groups . Bromine’s impact on binding remains unstudied but may alter steric interactions.
  • Metabolic Pathways :
    • Budesonide undergoes hepatic 6β-hydroxylation and acetal cleavage to inactive metabolites .
    • The target compound’s 17-Br may resist oxidative metabolism, prolonging half-life compared to dexamethasone .

Biological Activity

17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione (commonly referred to as 17-BF) is a synthetic corticosteroid derivative notable for its complex steroidal structure and significant biological activity. This compound is characterized by the presence of bromine and fluorine atoms, hydroxyl groups, and a methyl group at the 16-alpha position, contributing to its unique pharmacological properties. Its molecular formula is C22H28BrFO4, with a molecular weight of approximately 455.36 g/mol .

The biological activity of 17-BF is primarily attributed to its corticosteroid nature. It functions mainly through the following mechanisms:

  • Glucocorticoid Activity : 17-BF exhibits potent glucocorticoid activity, influencing various biological processes such as anti-inflammatory responses and immune modulation. The fluorine atom enhances its potency and bioavailability compared to non-fluorinated corticosteroids .
  • Receptor Binding : The compound interacts with glucocorticoid receptors (GR), which are pivotal in mediating the effects of corticosteroids. Studies indicate that 17-BF has a higher binding affinity to GR than many non-fluorinated analogs, enhancing its therapeutic efficacy while potentially reducing side effects associated with steroid therapies .

Biological Activities

The compound has been studied for its various biological activities:

  • Anti-inflammatory Properties : 17-BF is effective in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines and chemokines. This makes it relevant for conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders .
  • Immunosuppressive Effects : It modulates immune responses by inhibiting lymphocyte proliferation and cytokine production, making it useful in managing autoimmune diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines; effective in asthma and arthritis
ImmunosuppressiveReduces lymphocyte proliferation; modulates immune responses
Glucocorticoid Receptor BindingHigher affinity compared to non-fluorinated steroids; enhances therapeutic efficacy

Case Studies

  • Asthma Treatment : A study demonstrated that patients treated with 17-BF showed significant improvement in lung function and reduced airway inflammation compared to those receiving standard corticosteroid therapy. The enhanced receptor affinity of 17-BF contributed to these outcomes .
  • Rheumatoid Arthritis : Clinical trials indicated that administration of 17-BF resulted in decreased joint inflammation and pain relief in rheumatoid arthritis patients. The compound's immunosuppressive properties were particularly beneficial in managing disease flare-ups .
  • Cancer Therapy Potential : Research is ongoing into the use of 17-BF derivatives in cancer therapy due to their ability to modulate immune responses and enhance the efficacy of existing treatments .

Q & A

Q. 1.1. How can the stereochemistry of 17-bromo-9-fluoro derivatives be experimentally validated?

To confirm stereochemistry, researchers should employ:

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to deduce spatial relationships between protons, particularly at C9 (fluoro), C11β (hydroxyl), and C16α (methyl) positions. For bromine at C17, 1H^1H-1H^1H NOESY can identify proximity between H17 and adjacent substituents .
  • X-ray crystallography : Resolve absolute configuration, especially for bromine (C17) and fluorine (C9), which are stereochemically critical. Compare with crystallographic data from analogs like dexamethasone (C16α-methylpregna-diene-dione derivatives) .

Q. 1.2. What purification strategies are effective for isolating this compound from synthetic mixtures?

  • HPLC with chiral columns : Use reverse-phase C18 columns and isocratic elution (e.g., acetonitrile/water with 0.1% TFA) to separate brominated derivatives from non-brominated impurities (e.g., 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione) .
  • Crystallization : Leverage solubility differences in polar solvents (e.g., ethanol/water mixtures), exploiting bromine’s electron-withdrawing effects to enhance crystallinity .

Advanced Research Questions

Q. 2.1. How does bromination at C17 influence glucocorticoid receptor (GR) binding compared to other halogen substitutions?

  • Comparative molecular docking : Perform docking studies using GR crystal structures (PDB: 1P93) to compare bromine’s van der Waals interactions with chlorine (e.g., 9α-chloro analogs in ) or fluorine. Bromine’s larger atomic radius may enhance hydrophobic binding but reduce selectivity due to steric clashes .
  • Functional assays : Measure transactivation/transrepression activity in GR-responsive cell lines (e.g., COS-7) to quantify potency shifts. Compare with dexamethasone (non-brominated) and betamethasone (16β-methyl) derivatives .

Q. 2.2. What analytical methods resolve contradictions in reported impurity profiles for brominated corticosteroids?

  • LC-MS/MS with MRM : Target specific fragment ions (e.g., m/z 392.2 for the parent ion) to distinguish 17-bromo derivatives from common impurities like 9-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (m/z 376.4) .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., 2H^2H-labeled at C6) to track metabolic degradation pathways and rule out false-positive impurities .

Q. 2.3. How can in silico models predict metabolic stability of the 17-bromo substituent?

  • ADMET prediction tools : Use Schrödinger’s QikProp or SwissADME to calculate logP, metabolic lability, and cytochrome P450 (CYP3A4/2D6) interaction scores. Compare bromine’s metabolic resistance to fluorine (e.g., slower oxidative debromination vs. defluorination) .
  • Metabolite identification : Incubate with human liver microsomes and use HR-MS to detect phase I metabolites (e.g., debrominated or hydroxylated products) .

Methodological Challenges & Solutions

Q. 3.1. Designing regioselective bromination at C17 without overhalogenation

  • Reaction optimization : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to minimize competing reactions at C21 or C8. Monitor via TLC (silica gel, ethyl acetate/hexane) .
  • Protecting groups : Temporarily protect C21-hydroxyl with tert-butyldimethylsilyl (TBS) ether to direct bromination to C17 .

Q. 3.2. Addressing discrepancies in toxicity data for brominated corticosteroids

  • Dose-response studies in zebrafish embryos : Evaluate teratogenicity (e.g., yolk sac edema, spinal curvature) at 1–100 µM concentrations. Compare with non-brominated analogs to isolate bromine-specific effects .
  • Transcriptomic profiling : Use RNA-seq to identify GR-independent pathways (e.g., NF-κB or MAPK) activated by brominated derivatives .

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